2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
Descripción
This compound is a structurally complex acetamide derivative featuring a 2H-imidazole core substituted with a 4-bromophenyl group at position 5, ethyl and methyl groups at position 2, and a sulfanyl bridge connecting to an acetamide moiety. The acetamide nitrogen is further substituted with a 5-chloro-2,4-dimethoxyphenyl group. The compound’s synthesis likely involves coupling a functionalized imidazole intermediate with a chlorodimethoxyphenyl-substituted acetic acid derivative, as seen in analogous amidation reactions .
Propiedades
IUPAC Name |
2-[5-(4-bromophenyl)-2-ethyl-2-methylimidazol-4-yl]sulfanyl-N-(5-chloro-2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrClN3O3S/c1-5-22(2)26-20(13-6-8-14(23)9-7-13)21(27-22)31-12-19(28)25-16-10-15(24)17(29-3)11-18(16)30-4/h6-11H,5,12H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYCHKGEAUZGIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2OC)OC)Cl)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is a synthetic organic molecule that exhibits potential biological activity due to its unique structural features, including an imidazole ring, a sulfanyl group, and various aromatic substituents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 444.4 g/mol. The structure combines several functional groups that contribute to its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 899931-87-4 |
| Molecular Weight | 444.4 g/mol |
| Molecular Formula | C21H22BrN3OS |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The imidazole ring allows for hydrogen bonding and coordination with metal ions, while the bromophenyl group enhances binding affinity to hydrophobic pockets in target proteins. The sulfanyl group may facilitate redox reactions, contributing to the compound's bioactivity.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In particular, it demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics such as ciprofloxacin and ketoconazole .
- Mechanistic Insights : The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Antifungal Activity
Research indicates that the compound may also possess antifungal properties. In vitro assays have shown moderate to excellent activity against several phytopathogenic fungi, suggesting its potential application in agricultural settings .
Case Study 1: Antibacterial Efficacy
A study evaluating the antibacterial activity of a related imidazole derivative found that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). The study utilized both broth microdilution methods and time-kill assays to assess efficacy, revealing significant bactericidal activity at low concentrations .
Case Study 2: Antifungal Properties
Another investigation focused on the antifungal effects of imidazole derivatives against drug-resistant Candida strains. The results indicated that certain derivatives exhibited higher antifungal activity than conventional treatments like fluconazole, supporting further exploration of these compounds as therapeutic agents .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound’s structural analogs share core motifs such as imidazole rings, halogenated aryl groups, and sulfanyl-acetamide linkages. Below is a detailed comparison based on substituents, molecular properties, and reported activities:
Table 1: Structural and Functional Comparison
Key Observations:
Steric and Electronic Effects :
- The target compound’s 2-ethyl-2-methyl-imidazole substituents introduce significant steric hindrance compared to the allyl group in ’s analog. This may reduce binding pocket accessibility but improve selectivity .
- The 5-chloro-2,4-dimethoxyphenyl group provides electron-donating methoxy groups, contrasting with the electron-withdrawing difluorophenyl group in ’s compound. This difference likely alters target affinity and metabolic stability .
Biological Activity :
- Imidazole-containing analogs (e.g., ) demonstrate kinase or COX-2 inhibitory activity due to their ability to coordinate metal ions or engage in hydrogen bonding via sulfinyl/pyridyl groups . The target compound’s dimethoxyphenyl group may mimic tyrosine residues in kinase ATP pockets.
- Simple acetamides () show antibacterial effects, suggesting the imidazole-sulfanyl moiety in the target compound could broaden its therapeutic scope .
Synthetic Accessibility :
- The target compound’s synthesis may mirror methods used for ’s analog, employing carbodiimide-mediated coupling between imidazole-thiol and chloro-dimethoxyphenyl acetic acid . However, the steric bulk of the 2-ethyl-2-methyl group complicates regioselective imidazole functionalization.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodology: The compound can be synthesized via carbodiimide-mediated coupling of the imidazole-thiol derivative with the acetamide-bearing aryl group. Key steps include activating the carboxylic acid (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in dichloromethane) and coupling with the amine under controlled pH (triethylamine as a base). Yields are optimized by maintaining low temperatures (273 K) and slow evaporation for crystallization .
- Example Protocol:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-Bromophenylacetic acid + EDC·HCl | Carboxylic acid activation |
| 2 | 5-Chloro-2,4-dimethoxyaniline | Amine coupling |
| 3 | CH₂Cl₂, 273 K, 3 h | Reaction stability |
| 4 | Slow evaporation (CH₂Cl₂) | Crystallization |
Q. Which spectroscopic techniques are critical for structural validation?
- Key Techniques:
- X-ray crystallography: Resolves bond angles (e.g., dihedral angles between aromatic rings ~66.4°) and hydrogen-bonding networks (N–H⋯O interactions) .
- NMR: ¹H/¹³C NMR confirms substitution patterns (e.g., methyl/ethyl groups at imidazole N-2, sulfanyl linkage).
- FT-IR: Identifies amide C=O stretches (~1650–1700 cm⁻¹) and S–C vibrations (~650 cm⁻¹) .
Q. How do solvent polarity and pH affect solubility and stability?
- Solubility: The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO) but dissolves in dichloromethane. Stability is pH-sensitive; acidic conditions promote hydrolysis of the acetamide group. Use buffered solutions (pH 6–8) for long-term storage .
Advanced Research Questions
Q. What computational methods are suitable for studying binding interactions with biological targets?
- Approach: Molecular docking (AutoDock Vina) and density functional theory (DFT) predict binding affinities to enzymes like cyclooxygenase-2. Focus on the sulfanyl group’s electron-withdrawing effects and the bromophenyl moiety’s hydrophobic interactions. Validate with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can environmental fate studies be designed to assess ecological risks?
- Experimental Design: Use OECD guidelines for hydrolysis (pH 4–9), photolysis (UV-Vis exposure), and biodegradation (activated sludge assays). Monitor degradation products via LC-MS/MS. The bromine and chloro groups may persist in aquatic systems, requiring toxicity testing on Daphnia magna .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Analysis: Cross-validate assays (e.g., MIC vs. cell viability) and control for substituent effects. For example, conflicting antibacterial results may arise from variations in bacterial strain permeability or assay endpoints. Use isogenic mutant strains to isolate target-specific effects .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Crystallization Issues: Polymorphism due to flexible ethyl/methyl groups. Solutions include solvent screening (e.g., CH₂Cl₂/hexane mixtures) and seeding with pre-formed crystals. Refinement with riding models (H atoms) ensures accurate thermal parameter convergence .
Q. Which in vitro models are appropriate for evaluating metabolic stability?
- Models: Liver microsomes (human/rat) with NADPH cofactors. Monitor parent compound depletion via UPLC-QTOF. The methoxy groups may reduce cytochrome P450-mediated oxidation, while the acetamide is prone to amidase cleavage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
